molecular formula C14H15N3O B2482253 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1550184-16-1

6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B2482253
CAS No.: 1550184-16-1
M. Wt: 241.294
InChI Key: RVEAONVZRPGGBY-UHFFFAOYSA-N
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Description

6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPPP and has a molecular formula of C16H13N3O. In

Scientific Research Applications

Electrochromic Materials

6-Methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has been studied for its potential in electrochromic materials. Zhao et al. (2014) synthesized electrochromic polymers incorporating a pyrido[4,3-b]pyrazine derivative. These polymers showed promising properties for Near-Infrared (NIR) electrochromic devices, demonstrating high coloration efficiency and fast response times (Zhao, Wei, Wei, Zhao, & Wang, 2014).

Synthesis and Characterization

The compound has been the subject of various synthesis and characterization studies. For instance, Saraswat and Pandey (2017) explored the synthesis and characterization of pyrrolo[3,4-b]pyrazine derivatives, which could have implications in pharmaceutical applications (Saraswat & Pandey, 2017).

Biological Activities

The pyrido[2,3-b]pyrazine scaffold has been explored for its biological activities. Attaby et al. (2009) synthesized pyrazolo[3,4-b]pyridin-3-amines and evaluated them as potential anti-Alzheimer and anti-Cox2 agents, showing promising results (Attaby, Fattah, Shaif, & Elsayed, 2009). Additionally, Mohamed et al. (2013) synthesized pyrrolo[2,3-d]pyrimidine derivatives, evaluating them for anti-inflammatory activities (Mohamed, Kamel, & Abd El-hameed, 2013).

Antimicrobial Studies

Jadhav et al. (2009) synthesized novel pyrazoline and isoxazoline derivatives from a methoxy naphthalene compound, finding them to have significant to moderate antimicrobial activities (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).

Anticancer Evaluation

Srilaxmi et al. (2021) designed and synthesized chalcone linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives, evaluating them for anticancer activities against various human cancer cell lines (Srilaxmi, Sreenivasulu, Mak, Pichika, Jadav, Ahsan, & Rao, 2021).

Fluorescence Properties

Nakagawa et al. (2015) studied the fluorescence properties of thiazolo[4,5-b]pyrazine derivatives, providing insights into designing new fluorophores (Nakagawa, Yamaji, Maki, Niwa, & Hirano, 2015).

Other Applications

The compound and its derivatives have been explored in various other contexts, such as in the development of new synthetic routes and potential applications in organic chemistry and materials science. For instance, Alizadeh and Mokhtari (2013) described an unexpected approach to synthesize pyrido[2,3-b]pyrazine derivatives (Alizadeh & Mokhtari, 2013).

Future Directions

Pyrrolopyrazine derivatives, including “6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

6-methoxy-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-18-13-8-7-11-14(17-13)16-12(9-15-11)10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEAONVZRPGGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NCC(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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